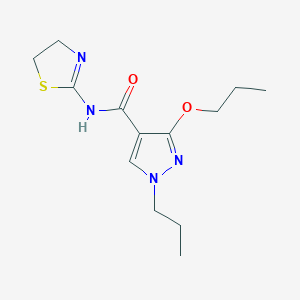
2-Cyano-1-fluorosulfonyloxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a synthetic compound that has been widely used in various scientific research applications. It is a highly reactive and versatile compound that can be easily synthesized using different methods.
Aplicaciones Científicas De Investigación
2-Cyano-1-fluorosulfonyloxynaphthalene has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. This compound has also been used as a fluorescent probe for the detection of amino acids and peptides. Additionally, this compound has been used as a cross-linking agent for the synthesis of polymers and as a precursor for the synthesis of other naphthalene derivatives.
Mecanismo De Acción
The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene is not fully understood. However, it is known that this compound reacts with metal ions and forms a complex that emits fluorescence. The fluorescence intensity is proportional to the concentration of the metal ion. This compound also reacts with amino acids and peptides, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a synthetic compound that is not found naturally in the environment or in living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-1-fluorosulfonyloxynaphthalene has several advantages for lab experiments. It is a highly reactive and versatile compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used for the detection of metal ions, amino acids, and peptides. However, this compound has some limitations. It is a synthetic compound that may not accurately represent natural compounds. It also requires careful handling due to its reactivity and toxicity.
Direcciones Futuras
There are several future directions for the use of 2-Cyano-1-fluorosulfonyloxynaphthalene in scientific research. One potential application is in the detection of metal ions in biological samples, such as blood and urine. This compound can also be used as a fluorescent probe for the detection of proteins and enzymes. Additionally, this compound can be used as a cross-linking agent for the synthesis of biomaterials and as a precursor for the synthesis of other fluorescent compounds.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in various scientific research applications. It can be easily synthesized using different methods and is a highly reactive and versatile compound. This compound has been used as a fluorescent probe for the detection of metal ions, amino acids, and peptides. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the detection of metal ions in biological samples and the synthesis of biomaterials.
Métodos De Síntesis
2-Cyano-1-fluorosulfonyloxynaphthalene can be synthesized using different methods, including the reaction of 2-naphthol with cyanogen bromide and sulfur tetrafluoride. Another method involves the reaction of 2-naphthol with cyanogen chloride and sulfur tetrafluoride. These methods yield this compound in high purity and yield. The synthesized compound can be further purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQFKAFGOVAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)

![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)





![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)
